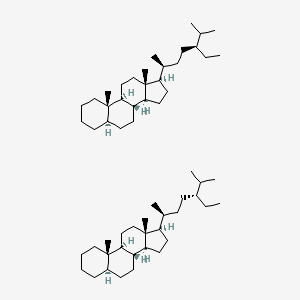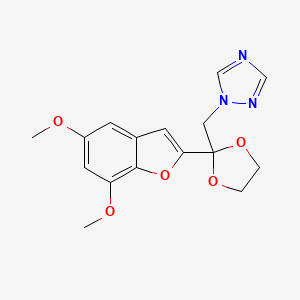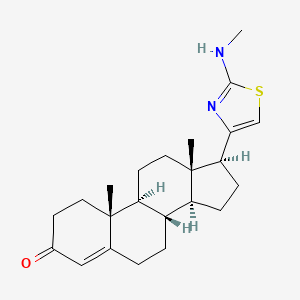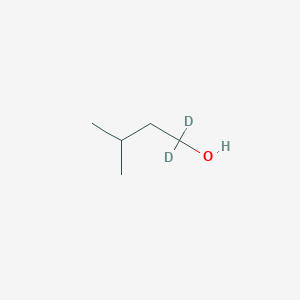
1,1-Dideuterio-3-methyl-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-butyl-1,1-D2 alcohol: is a deuterated form of 3-methyl-1-butanol, where two hydrogen atoms are replaced by deuterium atoms. . It is a clear, colorless liquid with a characteristic odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:
Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or other alcohols.
Substitution: Produces alkyl halides or tosylates.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-butyl-1,1-D2 alcohol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a fuel additive.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.
Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-butanol: The non-deuterated form of the compound.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
1-Butanol: A primary alcohol with a straight-chain structure.
Uniqueness:
Eigenschaften
Molekularformel |
C5H12O |
|---|---|
Molekulargewicht |
90.16 g/mol |
IUPAC-Name |
1,1-dideuterio-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |
InChI-Schlüssel |
PHTQWCKDNZKARW-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(C)C)O |
Kanonische SMILES |
CC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


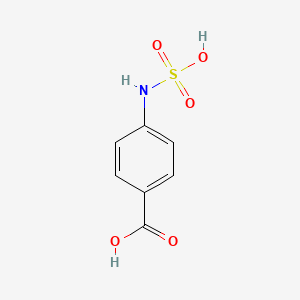
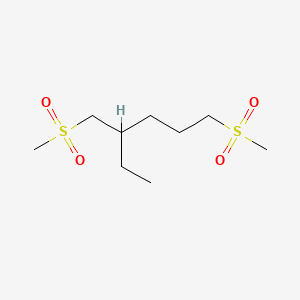
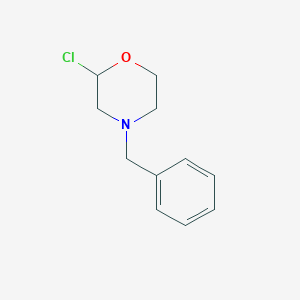
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
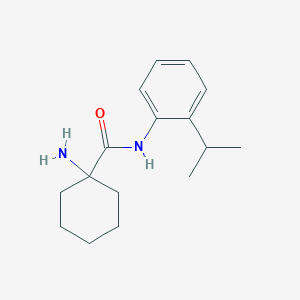
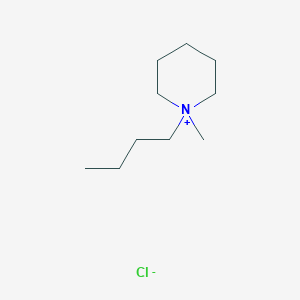

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

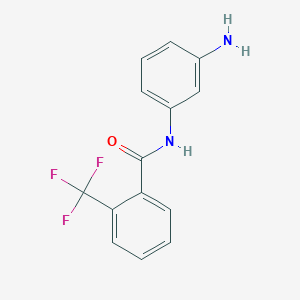
![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
